molecular formula C12H11ClN6 B2429983 N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 896369-09-8

N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2429983
CAS No.: 896369-09-8
M. Wt: 274.71
InChI Key: KRGQJDPTZNFYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique triazolo[4,5-d]pyrimidine scaffold, which is known for its potential biological activities, including anticancer, antimicrobial, and antiviral properties .

Biochemical Analysis

Biochemical Properties

N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of DNA gyrase, an essential enzyme involved in DNA replication and transcription. By binding to the active site of DNA gyrase, this compound disrupts the enzyme’s function, leading to the interruption of DNA synthesis and subsequent cell death . Additionally, this compound exhibits strong binding affinity towards certain protein kinases, modulating their activity and influencing various cellular signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase-dependent pathways. Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and impaired cellular energy homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of protein kinases, leading to the inhibition of kinase activity and downstream signaling events. Additionally, this compound interacts with DNA gyrase by forming hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site . These interactions disrupt the enzyme’s catalytic function, resulting in the inhibition of DNA replication and transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation observed over extended periods. Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antitumor activity with minimal toxicity . At higher doses, this compound may cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for careful dose optimization in therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN6/c1-19-12-10(17-18-19)11(15-7-16-12)14-6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGQJDPTZNFYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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